Cas no 175136-71-7 (5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic Acid)

5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic Acid is a nitro-substituted benzoic acid derivative featuring a 2,6-dimethylmorpholine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a synthetic intermediate for the development of bioactive molecules. The presence of the nitro group and the morpholine ring enhances its reactivity, making it suitable for further functionalization or as a precursor in heterocyclic synthesis. Its well-defined structure and purity ensure consistent performance in chemical transformations. The compound is typically utilized in controlled environments for specialized applications, including drug discovery and organic synthesis, where precise molecular modifications are required.
5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic Acid structure
175136-71-7 structure
Product Name:5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic Acid
CAS No:175136-71-7
MF:C13H16N2O5
MW:280.276543617249
MDL:MFCD00052231
CID:906269
PubChem ID:24079255
Update Time:2025-05-27

5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2,6-Dimethylmorpholino)-5-nitrobenzoic acid
    • 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-5-NITROBENZOIC ACID
    • 5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic acid
    • 4-(2-Carboxy-4-nitrophenyl)-2,6-dimethylmorpholine, 3-Carboxy-4-(2,6-dimethylmorpholin-4-yl)nitrobenzene
    • CS-0324177
    • 2-(2,6-DIMETHYLMORPHOLINO)-5-NITROBENZOICACID
    • AKOS000214455
    • Oprea1_339072
    • MFCD00052231
    • 175136-71-7
    • AS-9345
    • Benzoic acid, 2-(2,6-dimethyl-4-morpholinyl)-5-nitro-
    • SCHEMBL6894325
    • DTXSID00636005
    • 5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic Acid
    • MDL: MFCD00052231
    • Inchi: 1S/C13H16N2O5/c1-8-6-14(7-9(2)20-8)12-4-3-10(15(18)19)5-11(12)13(16)17/h3-5,8-9H,6-7H2,1-2H3,(H,16,17)
    • InChI Key: UIPNFRABNZPIBW-UHFFFAOYSA-N
    • SMILES: O1C(C)CN(C2C=CC(=CC=2C(=O)O)[N+](=O)[O-])CC1C

Computed Properties

  • Exact Mass: 280.10598
  • Monoisotopic Mass: 280.10592162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.9
  • Topological Polar Surface Area: 95.6Ų

Experimental Properties

  • PSA: 92.91

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Additional information on 5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic Acid

Comprehensive Overview of 5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic Acid (CAS No. 175136-71-7)

5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic Acid (CAS No. 175136-71-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound belongs to the class of nitro-substituted benzoic acid derivatives, which are widely studied for their potential applications in drug development and material science. The presence of both a nitro group and a dimethylmorpholine moiety in its structure makes it a versatile intermediate for synthesizing more complex molecules.

In recent years, the demand for high-purity chemical intermediates like 5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic Acid has surged, driven by advancements in medicinal chemistry and biotechnology. Researchers are particularly interested in its role as a building block for active pharmaceutical ingredients (APIs), where its structural features can influence the pharmacokinetics and pharmacodynamics of final drug products. The compound's CAS No. 175136-71-7 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research.

One of the key trends in the chemical industry is the focus on sustainable synthesis methods. 5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic Acid is no exception, with scientists exploring greener catalytic processes and solvent-free reactions to produce it more efficiently. This aligns with the broader push toward green chemistry, a topic that resonates strongly with environmentally conscious stakeholders. Additionally, the compound's potential applications in cancer research and neurodegenerative disease studies have made it a subject of interest in biomedical forums.

From a technical perspective, the physicochemical properties of 5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic Acid are critical for its handling and application. Its solubility, melting point, and stability under various conditions are frequently discussed in research papers and technical datasheets. These properties are essential for formulators and process chemists who work on scaling up production or integrating the compound into larger synthetic pathways.

The compound's nomenclature, 5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic Acid, is often a point of confusion for newcomers to the field. Breaking it down, the "5-Nitro" prefix indicates the position of the nitro group on the benzene ring, while the "2,6-dimethylmorpholin-4-yl" fragment describes the substituted morpholine ring attached at the second position. Understanding these naming conventions is crucial for researchers who need to interpret or communicate about such compounds accurately.

In the context of intellectual property and patent literature, CAS No. 175136-71-7 appears in several filings related to novel therapeutic agents. This underscores its value as a proprietary intermediate in the pharmaceutical industry. Companies investing in drug discovery pipelines often prioritize compounds like this for their ability to confer specific biological activities when incorporated into larger molecular frameworks.

Looking ahead, the future of 5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic Acid appears promising, particularly as the pharmaceutical industry continues to explore targeted therapies and precision medicine. Its structural versatility makes it a candidate for further derivatization, potentially leading to breakthroughs in treating complex diseases. As research progresses, the compound's profile is likely to expand, solidifying its place in the lexicon of specialty chemicals and advanced intermediates.

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